molecular formula C16H20N4O4 B2382352 7-Tert-butyl-4-methyl-2-(3-oxobutan-2-yl)purino[8,7-b][1,3]oxazole-1,3-dione CAS No. 927536-05-8

7-Tert-butyl-4-methyl-2-(3-oxobutan-2-yl)purino[8,7-b][1,3]oxazole-1,3-dione

Cat. No.: B2382352
CAS No.: 927536-05-8
M. Wt: 332.36
InChI Key: ASQOXDAVALIQAI-UHFFFAOYSA-N
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Description

7-Tert-butyl-4-methyl-2-(3-oxobutan-2-yl)purino[8,7-b][1,3]oxazole-1,3-dione is a complex organic compound with a unique structure that combines elements of purine and oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Tert-butyl-4-methyl-2-(3-oxobutan-2-yl)purino[8,7-b][1,3]oxazole-1,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine and oxazole precursors, followed by their coupling under specific conditions. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

7-Tert-butyl-4-methyl-2-(3-oxobutan-2-yl)purino[8,7-b][1,3]oxazole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly oxidized derivative, while substitution could introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: The compound could be explored for its potential therapeutic properties, including anti-inflammatory, antiviral, or anticancer activities.

    Industry: It may find applications in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 7-Tert-butyl-4-methyl-2-(3-oxobutan-2-yl)purino[8,7-b][1,3]oxazole-1,3-dione would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved might include inhibition or activation of specific biochemical processes, leading to the desired therapeutic or functional effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-Tert-butyl-4-methyl-2-(3-oxobutan-2-yl)purino[8,7-b][1,3]oxazole-1,3-dione include other purine and oxazole derivatives, such as:

  • 7-Tert-butyl-4-methyl-2-(3-oxobutan-2-yl)purine
  • 4-Methyl-2-(3-oxobutan-2-yl)oxazole
  • 7-Tert-butyl-4-methylpurino[8,7-b][1,3]oxazole

Uniqueness

What sets this compound apart is its combined purine and oxazole structure, which may confer unique chemical and biological properties. This dual-ring system could enhance its stability, reactivity, and potential interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

7-tert-butyl-4-methyl-2-(3-oxobutan-2-yl)purino[8,7-b][1,3]oxazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4/c1-8(9(2)21)20-13(22)11-12(18(6)15(20)23)17-14-19(11)7-10(24-14)16(3,4)5/h7-8H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASQOXDAVALIQAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)N1C(=O)C2=C(N=C3N2C=C(O3)C(C)(C)C)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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